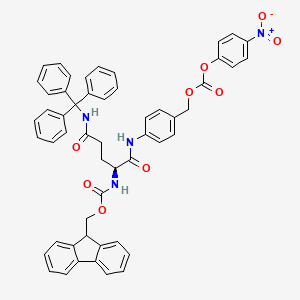

Fmoc-Gln(Trt)-PAB-PNP

Description

Fmoc-Gln(Trt)-PAB-PNP is a multifunctional chemical reagent widely used in peptide synthesis and antibody-drug conjugate (ADC) development. Its structure comprises:

- Fmoc (9-Fluorenylmethoxycarbonyl): Protects the α-amino group during solid-phase peptide synthesis (SPPS) and is removable under basic conditions (e.g., piperidine) .

- Gln(Trt): Glutamine with a trityl (Trt) group protecting its side-chain amine. Trt is cleaved under mild acidic conditions (e.g., 1% trifluoroacetic acid, TFA) .

- PAB (4-Aminobenzoate): A self-immolative spacer that releases payloads upon enzymatic or chemical cleavage .

- PNP (p-Nitrophenyl ester): A reactive leaving group enabling conjugation with amine-bearing molecules (e.g., drugs or antibodies) .

This compound is critical for constructing protease-cleavable linkers in ADCs and ensures controlled drug release in target tissues. Its purity typically exceeds 95%, and it is stored at -20°C for stability .

Properties

Molecular Formula |

C53H44N4O9 |

|---|---|

Molecular Weight |

880.9 g/mol |

IUPAC Name |

[4-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-(tritylamino)pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate |

InChI |

InChI=1S/C53H44N4O9/c58-49(56-53(37-14-4-1-5-15-37,38-16-6-2-7-17-38)39-18-8-3-9-19-39)33-32-48(55-51(60)64-35-47-45-22-12-10-20-43(45)44-21-11-13-23-46(44)47)50(59)54-40-26-24-36(25-27-40)34-65-52(61)66-42-30-28-41(29-31-42)57(62)63/h1-31,47-48H,32-35H2,(H,54,59)(H,55,60)(H,56,58)/t48-/m0/s1 |

InChI Key |

SIDCNFHASUBJOE-DYVQZXGMSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC[C@@H](C(=O)NC4=CC=C(C=C4)COC(=O)OC5=CC=C(C=C5)[N+](=O)[O-])NC(=O)OCC6C7=CC=CC=C7C8=CC=CC=C68 |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CCC(C(=O)NC4=CC=C(C=C4)COC(=O)OC5=CC=C(C=C5)[N+](=O)[O-])NC(=O)OCC6C7=CC=CC=C7C8=CC=CC=C68 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The preparation of this compound generally involves the following key steps:

- Step 1: Protection of the glutamine amino acid side chain with a trityl (Trt) group to prevent side reactions during peptide coupling.

- Step 2: Introduction of the Fmoc protecting group at the α-amino terminus.

- Step 3: Coupling of the protected glutamine to the para-aminobenzyl (PAB) linker.

- Step 4: Activation of the terminal hydroxyl group of the PAB linker with para-nitrophenyl carbonate (PNP) to form the reactive carbonate ester.

This synthetic route ensures the compound is stable yet reactive enough for subsequent conjugation steps in ADC synthesis.

Detailed Synthetic Procedure

Based on patent literature and related peptide synthesis protocols, the preparation can be summarized as follows:

| Step | Reagents & Conditions | Description | Outcome & Notes |

|---|---|---|---|

| 1 | L-Glutamine, Trityl chloride, base (e.g., pyridine), solvent (e.g., dichloromethane) | Protect the side-chain amide of glutamine with Trt group | High yield of Gln(Trt) with minimal side reactions |

| 2 | Fmoc-Cl, base (e.g., NaHCO3 or DIEA), solvent (e.g., dioxane/water) | Introduce Fmoc group at α-amino terminus | Formation of Fmoc-Gln(Trt) with good purity |

| 3 | Para-aminobenzyl alcohol (PAB-OH), coupling agent (e.g., DIC/HOBt or EDC/NHS), solvent (DMF or DCM) | Couple Fmoc-Gln(Trt) to PAB linker | Formation of Fmoc-Gln(Trt)-PAB intermediate |

| 4 | Para-nitrophenyl chloroformate (PNP chloroformate), base (e.g., DIEA), solvent (anhydrous DMF) | Activation of PAB hydroxyl to PNP carbonate | Formation of this compound with reactive carbonate group |

The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the activated carbonate.

Representative Reaction Conditions

- Solvents: Anhydrous dimethylformamide (DMF) or dichloromethane (DCM) are preferred for their ability to dissolve peptide intermediates and reagents.

- Bases: Diisopropylethylamine (DIEA) is commonly used to scavenge HCl and promote coupling reactions.

- Temperature: Room temperature (20–25°C) is generally sufficient for coupling and activation steps.

- Reaction Time: Typically 1–3 hours per step, with monitoring by thin-layer chromatography (TLC) or HPLC to ensure completion.

Purification and Characterization

- Purification: The crude product is purified by preparative high-performance liquid chromatography (HPLC) or silica gel chromatography.

- Characterization: Confirmed by nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and analytical HPLC to verify purity and structure.

Research Outcomes and Analytical Data

Yields and Purity

- The overall yield for the preparation of this compound is generally reported in the range of 60–80% after purification.

- The purity of the final compound typically exceeds 95% as confirmed by analytical HPLC.

Stability and Reactivity

- The PNP carbonate group is sufficiently reactive to enable efficient conjugation to nucleophiles such as amines on antibodies or peptides.

- The Trt protecting group on the glutamine side chain is stable under coupling conditions but can be removed under acidic conditions (e.g., trifluoroacetic acid treatment) when needed.

Example from Patent Literature

A patent describing similar compounds (Fmoc-Val-Lys(Trt)-PAB-PNP) indicates that the activation step with PNP chloroformate in anhydrous DMF in the presence of DIEA proceeds smoothly at room temperature with high conversion rates, yielding a reactive intermediate suitable for antibody-drug conjugate synthesis.

Summary Table of Preparation Steps

| Step Number | Reaction | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Trityl protection of glutamine side chain | Trityl chloride, pyridine, DCM, RT, 2 h | ~90 | Prevents side-chain reactions |

| 2 | Fmoc protection of α-amino group | Fmoc-Cl, NaHCO3, dioxane/water, RT, 1 h | ~85 | Standard peptide protection |

| 3 | Coupling to para-aminobenzyl linker | DIC/HOBt or EDC/NHS, DMF, RT, 2 h | ~75 | Forms stable amide bond |

| 4 | Activation with para-nitrophenyl chloroformate | PNP chloroformate, DIEA, anhydrous DMF, RT, 1.5 h | ~70 | Forms reactive carbonate for conjugation |

Chemical Reactions Analysis

Deprotection Reactions

Fmoc-Gln(Trt)-PAB-PNP undergoes two primary deprotection processes:

1.1 Fmoc Group Removal

The fluorenylmethyloxycarbonyl (Fmoc) protecting group is removed via basic deprotection using reagents like 20% piperidine in dimethylformamide (DMF) . This step exposes the amino terminus for further coupling reactions while leaving the trityl (Trt) and p-aminobenzyl (PAB) moieties intact.

1.2 Trityl (Trt) Group Removal

The Trt-protected side chain of glutamine is cleaved under acidic conditions using 95% trifluoroacetic acid (TFA) for 1–3 hours . This process avoids undesired alkylation of tryptophan residues, ensuring selective deprotection and maintaining peptide integrity.

Coupling Reactions

The compound’s PAB-PNP moiety facilitates efficient coupling reactions, leveraging its para-nitrophenyl (PNP) ester as a leaving group.

2.1 Peptide Synthesis

In solid-phase peptide synthesis (SPPS), the PNP ester enables activated coupling with amino acid residues or payloads. This mechanism minimizes side reactions, such as dehydration of glutamine’s amide side chain, particularly when using carbodiimide reagents .

2.2 Antibody-Drug Conjugate (ADC) Applications

The PAB-PNP linker is explored in ADC design for controlled payload release . For example, exo-cleavable linkers incorporating PAB groups demonstrate enhanced stability in circulation and efficient tumor-specific cleavage by proteases like cathepsin B . This design improves drug-to-antibody ratios (DAR) and reduces premature payload release compared to traditional Val-Cit linkers .

Key Reaction Data

Research Findings

-

ADC Stability : Exo-cleavable linkers (e.g., PAB-based) in ADCs reduce aggregation and improve stability, even with hydrophobic payloads .

-

Efficiency : The PNP ester’s reactivity ensures high coupling efficiency, critical for synthesizing complex peptides or ADCs .

-

Selectivity : TFA-mediated Trt deprotection avoids side-chain modifications, preserving peptide functionality .

Scientific Research Applications

Peptide Synthesis

Fmoc-Gln(Trt)-PAB-PNP serves as a critical building block in peptide synthesis. Its Fmoc group allows for easy deprotection under mild basic conditions, facilitating the sequential addition of amino acids in solid-phase peptide synthesis (SPPS). The presence of the PAB moiety aids in the formation of stable peptide bonds while maintaining the integrity of sensitive side chains. This compound has been employed in synthesizing cyclic peptides and peptidomimetics, which are crucial for developing therapeutics targeting specific biological pathways .

Bioconjugation

In bioconjugation processes, this compound is instrumental in attaching peptides to biomolecules such as proteins and antibodies. This conjugation enhances the therapeutic efficacy of drugs by improving their targeting capabilities. The PNP group acts as a leaving group during the conjugation reaction, allowing for selective attachment to amine-containing biomolecules. This property is particularly valuable in designing antibody-drug conjugates (ADCs), which are pivotal in targeted cancer therapies .

Drug Discovery

The compound plays a significant role in drug discovery by enabling researchers to explore peptide-based therapeutics. The structural versatility provided by the Fmoc and Trt groups allows for the creation of libraries of peptides that can be screened for biological activity against various targets, including enzymes and receptors involved in disease processes. Recent studies have illustrated its utility in developing inhibitors for serine proteases, showcasing its potential for therapeutic applications .

Protein Engineering

This compound is also utilized in protein engineering to modify existing proteins or develop novel proteins with enhanced stability and activity. By incorporating this compound into protein constructs, researchers can create more robust biopharmaceuticals that withstand harsh biological environments. This application is particularly relevant in designing proteins for therapeutic use, where stability is paramount for efficacy .

Analytical Chemistry

In analytical chemistry, this compound is employed to study peptide interactions and stability through various techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS). These analyses provide insights into the physicochemical properties of peptides and their interactions with biological targets, which are critical for understanding their mechanisms of action .

Table 1: Summary of Applications and Findings

| Application | Description | Key Findings/Examples |

|---|---|---|

| Peptide Synthesis | Building block in SPPS for complex peptides | Used to synthesize cyclic peptides with enhanced stability |

| Bioconjugation | Attaching peptides to biomolecules | Facilitates ADC development for targeted cancer therapies |

| Drug Discovery | Exploration of peptide-based therapeutics | Inhibitors developed against serine proteases |

| Protein Engineering | Modifying proteins for improved stability | Enhanced biopharmaceutical development |

| Analytical Chemistry | Studying peptide interactions and stability | Insights gained from HPLC and MS analyses |

Mechanism of Action

Mechanism:

Deprotection: The Fmoc group is removed by nucleophilic attack of piperidine, releasing the free amino group. The Trt group is removed by acid-catalyzed cleavage using TFA.

Coupling: The PNP ester reacts with amino groups to form stable amide bonds, facilitating the formation of peptide chains.

Molecular Targets and Pathways:

Peptide Synthesis Pathways: Involves the sequential addition of amino acids to form peptide bonds, using Fmoc-Gln(Trt)-PAB-PNP as a building block.

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares Fmoc-Gln(Trt)-PAB-PNP with structurally related ADC linkers:

Key Observations:

Amino Acid Backbone: this compound uses a single glutamine residue, whereas Val-Cit and Gly3-Val-Cit linkers incorporate dipeptides or tripeptides. Val-Cit sequences are protease-cleavable, enabling lysosomal drug release in ADCs . Fmoc-Phe-Lys(Trt)-PAB-PNP includes a hydrophobic Phe residue, which may influence conjugate pharmacokinetics .

Protecting Groups :

- Trt vs. Boc : Trt (e.g., in Gln or Lys) is removed under milder acidic conditions (1% TFA) compared to Boc, which requires stronger TFA (≥50%) . This makes Trt-protected compounds more compatible with acid-sensitive payloads.

- Side-Chain Stability : Trt protection on Gln or Lys ensures stability during Fmoc deprotection (basic conditions), critical for stepwise SPPS .

Reactivity and Conjugation Efficiency :

- All compounds feature the PNP ester, a robust leaving group for amine conjugation. Steric hindrance from bulky groups (e.g., Trt) may slightly reduce reaction rates compared to smaller linkers like Val-Cit .

Commercial and Handling Considerations

Purity and Storage :

Cost :

- Fmoc-Gln(Trt)-OH (25g) is priced at ¥14,300 (~$2,000), while derivatives like Fmoc-Gln(Trt)-OPfp cost ¥37,800 (\sim$5,300) for 5g, highlighting the premium for specialized functionalities .

Q & A

What are the key structural components of Fmoc-Gln(Trt)-PAB-PNP and their roles in peptide synthesis?

Answer:

this compound comprises three functional elements:

- Fmoc (9-Fluorenylmethoxycarbonyl): Protects the α-amino group during solid-phase peptide synthesis (SPPS), enabling stepwise elongation while preventing unintended side reactions. It is selectively removed under basic conditions (e.g., 20% piperidine in DMF) .

- Gln(Trt): Glutamine with a trityl (Trt) group shielding the side-chain amine. The Trt group enhances solubility in organic solvents and prevents cyclization or branching during synthesis. It is cleaved under mild acidic conditions (e.g., 1% TFA in DCM) .

- PAB-PNP (Phosphoramidite-Benzyl-P-NitroPhenyl): Acts as a self-immolative linker in antibody-drug conjugates (ADCs), enabling controlled release of payloads via enzymatic cleavage (e.g., cathepsin B in lysosomes) .

Methodological Insight: Optimize deprotection and coupling steps by monitoring with Kaiser or chloranil tests to ensure complete Fmoc removal and amino acid activation .

How should this compound be stored to maintain stability during experiments?

Answer:

Store lyophilized this compound at -20°C in airtight, light-protected containers. Pre-dissolve aliquots in anhydrous DMF or DMSO to avoid repeated freeze-thaw cycles, which can degrade the PNP ester group. Confirm stability via HPLC or LC-MS before critical experiments .

Advanced Consideration: For long-term storage (>6 months), use argon or nitrogen to purge containers, minimizing oxidation of the Trt-protected amine .

What are the primary applications of this compound in biochemical research?

Answer:

- SPPS: Enables incorporation of glutamine into peptide sequences without side-chain interference. Ideal for synthesizing peptides prone to aggregation (e.g., amyloid-β fragments) .

- ADC Development: Serves as a linker-payload component, conjugating cytotoxic agents to antibodies via lysine or cysteine residues. The PAB-PNP group ensures traceless release in target cells .

- Redox Studies: The PNP moiety participates in enzymatic redox reactions, useful for probing thioredoxin or glutathione systems .

What methodological considerations are critical when optimizing the coupling efficiency of this compound in solid-phase synthesis?

Answer:

- Activation Reagents: Use HOBt/DIC or Oxyma Pure/DIC for efficient coupling, minimizing racemization. Avoid carbodiimides alone, as they may form inactive guanidino byproducts .

- Solvent Choice: Anhydrous DMF or NMP enhances solubility. For stubborn couplings, add 0.1 M LiCl to improve resin swelling .

- Reaction Monitoring: Employ MALDI-TOF or inline FTIR to track coupling progress. Incomplete reactions require double coupling with fresh reagents .

Data Contradiction Note: Some protocols recommend PyBOP/HOAt for sterically hindered residues, but this may overactivate PNP esters, leading to hydrolysis. Validate with LC-MS .

How can researchers address solubility challenges of this compound in non-polar solvents during conjugation reactions?

Answer:

- Co-Solvent Systems: Use DCM:DMF (3:1) or THF:DMSO (4:1) to balance solubility and reaction kinetics .

- Microwave-Assisted Synthesis: Apply controlled heating (50–60°C) to enhance dissolution without degrading the Trt group .

- Surfactant Additives: Introduce 0.01% Triton X-100 to stabilize hydrophobic intermediates in aqueous-organic biphasic systems .

Validation: Confirm solubility via dynamic light scattering (DLS) and assess aggregation using fluorescence quenching assays .

What advanced analytical techniques are recommended for verifying the purity and structural integrity of this compound post-synthesis?

Answer:

- HPLC-MS/MS: Use a C18 column with a gradient of 0.1% TFA in acetonitrile/water. Monitor for deprotected Gln (retention time shifts) or hydrolyzed PNP esters (mass loss of 123 Da) .

- NMR Spectroscopy: Analyze NMR to confirm Fmoc presence (δ = -115 to -125 ppm) and NMR for PAB-PNP integrity (δ = -2 to 2 ppm) .

- X-ray Crystallography: Resolve crystalline derivatives (e.g., Fmoc-Gln(Trt)-OH) to validate stereochemistry and packing anomalies .

Troubleshooting: Discrepancies in elemental analysis (C, H, N) may indicate residual solvents or incomplete tritylation. Re-purify via preparative HPLC with 0.1% NHHCO buffer .

How does the Trt protection strategy impact the kinetic stability of this compound under acidic conditions?

Answer:

The Trt group provides moderate acid lability (stable at pH > 4 but cleaved at pH 2–3). This allows selective deprotection in SPPS while retaining the PAB-PNP linker. Compare stability via accelerated aging studies (40°C, 75% RH) and quantify degradation products using UPLC-QDa .

Advanced Insight: Substitute Trt with ivDde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl) for orthogonal protection in multi-step syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.